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molecular formula C8H12CuO5 B008882 Copper(2+) methacrylate CAS No. 19662-59-0

Copper(2+) methacrylate

Cat. No. B008882
M. Wt: 251.72 g/mol
InChI Key: KNFPRDCOGFJMLP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US05021398

Procedure details

The method of Kuchen et al. (Angew. Chem. Int. Ed. Engl.), Vol. 27, #12, pp. 1695-1697 (1988) was followed with minor variation. For example, 1.01 g (4.5×10-3 mole) of basic copper carbonate was taken in a 100 ml round bottom flask. A mixture of 50 ml of THF and 2.4 g (0.028 mole) of methacrylic acid was added to it. The system was sonicated for 8 hrs. 30 Milligrams of pyridine was added to get a deep blue solution. The solution can be used directly to prepare the master solution
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cu+2:5].C1COCC1.[C:11]([OH:16])(=[O:15])[C:12]([CH3:14])=[CH2:13]>N1C=CC=CC=1>[C:11]([O-:16])(=[O:15])[C:12]([CH3:14])=[CH2:13].[Cu+2:5].[C:11]([O-:16])(=[O:15])[C:12]([CH3:14])=[CH2:13] |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cu+2]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to it
CUSTOM
Type
CUSTOM
Details
The system was sonicated for 8 hrs
Duration
8 h
CUSTOM
Type
CUSTOM
Details
to get a deep blue solution
CUSTOM
Type
CUSTOM
Details
to prepare the master solution

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)[O-].[Cu+2].C(C(=C)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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